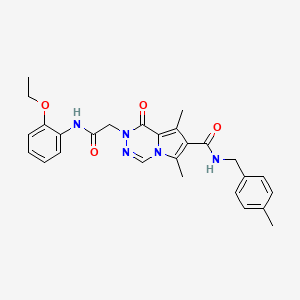

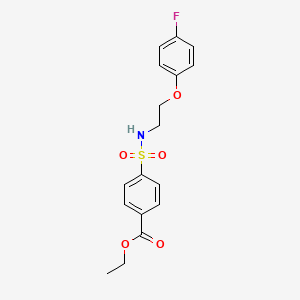

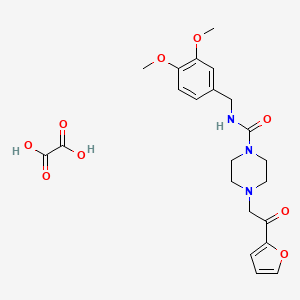

![molecular formula C26H24N2O4S B2498132 (Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-81-5](/img/structure/B2498132.png)

(Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole derivatives are a significant class of heterocyclic compounds known for their broad spectrum of biological activities and chemical properties. They are integral structures in many natural and synthetic bioactive molecules, demonstrating a wide variety of activities with less toxic effects (Bhat & Belagali, 2020). The compound likely shares structural similarities and, by extension, chemical and biological properties with these derivatives.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves cyclization reactions and the functionalization of the benzothiazole ring. Advanced methods emphasize green chemistry principles, aiming for atom economy and the use of less harmful solvents and conditions (Zhilitskaya, Shainyan, & О. Yarosh, 2021).

Molecular Structure Analysis

Benzothiazoles and their derivatives are characterized by a benzene ring fused with a thiazole, a heterocyclic compound containing sulfur and nitrogen. This core structure influences their electronic, optical, and chemical properties, making them valuable in various applications, including materials science and pharmaceuticals (Cunico, Gomes, & Vellasco, 2008).

Chemical Reactions and Properties

Benzothiazoles react under various conditions, providing a pathway to a wide range of derivatives with diverse biological activities. Their reactions include nucleophilic substitutions, electrophilic substitutions, and coupling reactions, reflecting their versatility in chemical syntheses (Rossi* et al., 2014).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as melting points, solubility in different solvents, and crystalline structures, are influenced by the nature of substituents on the benzothiazole core. These properties are crucial for determining the compound's applicability in various fields, including its pharmacokinetic and pharmacodynamic profiles in medicinal chemistry (Mendieta-Wejebe et al., 2023).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are key to understanding the compound's utility in synthetic pathways and its biological activity. The electron-withdrawing or donating nature of the substituents can significantly affect these properties, tailoring the compound for specific uses (Bhat & Belagali, 2020).

Scientific Research Applications

Synthesis and Chemical Properties

- A series of novel N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides, closely related to the target compound, were efficiently synthesized using heterocyclization. This method involved the reaction of bromoacetone and triethylamine, demonstrating a synthetic pathway for similar compounds (Saeed & Rafique, 2013).

Crystallography and Structural Analysis

- Research on structurally similar compounds, like methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate, has been conducted to understand their crystallization and molecular structure. These studies provide insights into the molecular conformation and supramolecular aggregation of related benzamide compounds (Kranjc, Kočevar, & Perdih, 2011).

Antifungal Activity

- Similar compounds, such as N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides, have been synthesized and assessed for their antifungal activity, showing low to moderate effectiveness. This suggests potential biomedical applications for related compounds (Saeed, Zaman, Jamil, & Mirza, 2008).

Environmental Impact and Sustainability

- Research into environmentally benign synthesis methods for similar compounds, like benzo[d]thiazol-2(3H)-ylidene benzamide, has been conducted. This promotes sustainable and eco-friendly approaches in chemical synthesis (Saini, Saunthwal, Kumar, & Verma, 2019).

Potential for Anticancer and Antimicrobial Activity

- Various studies have explored the synthesis and evaluation of thiazole and benzamide derivatives for their antimicrobial and anticancer properties. This indicates a potential research avenue for the target compound in these therapeutic areas (Chawla, 2016).

Mechanism of Action

Target of action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been shown to inhibit the growth of M. tuberculosis .

Biochemical pathways

Benzothiazole derivatives are often involved in disrupting essential biochemical pathways in the target organism .

Pharmacokinetics

The pharmacokinetic properties of benzothiazole derivatives can vary widely depending on their specific chemical structure .

Result of action

The result of the action of benzothiazole derivatives is often the inhibition of growth or death of the target organism .

Future Directions

properties

IUPAC Name |

4-benzoyl-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4S/c1-3-32-21-13-14-22-23(17-21)33-26(28(22)15-16-31-2)27-25(30)20-11-9-19(10-12-20)24(29)18-7-5-4-6-8-18/h4-14,17H,3,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPYZNYKFJIXEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)S2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

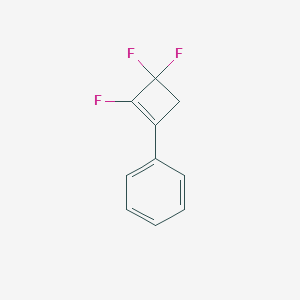

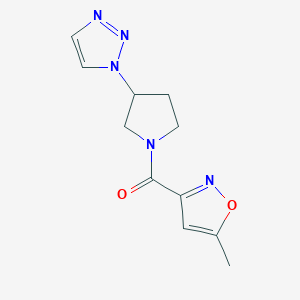

![2-({[Benzyl(ethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2498052.png)

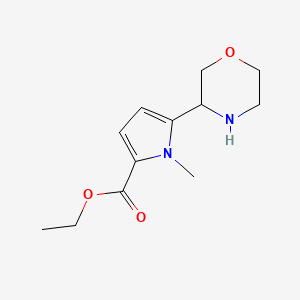

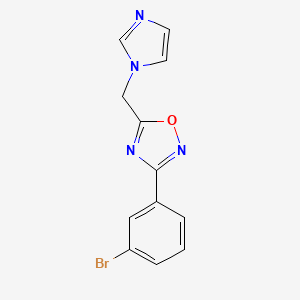

![2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2498059.png)

![Spiro[2.4]heptan-2-ylmethanamine;hydrochloride](/img/structure/B2498060.png)

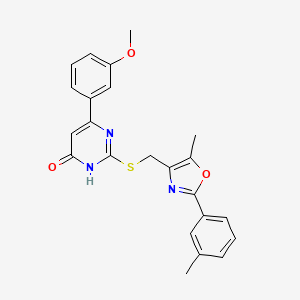

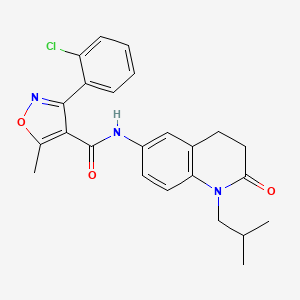

![2-((3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2498064.png)

![Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2498067.png)